1-(2-fluoroethyl)-1H-indole-3-carboxylic acid 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203762
InChI: InChI=1S/C11H10FNO2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,5-6H2,(H,14,15)
SMILES:
Molecular Formula: C11H10FNO2
Molecular Weight: 207.20 g/mol

1-(2-fluoroethyl)-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC16203762

Molecular Formula: C11H10FNO2

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-1H-indole-3-carboxylic acid -

Specification

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
IUPAC Name 1-(2-fluoroethyl)indole-3-carboxylic acid
Standard InChI InChI=1S/C11H10FNO2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,5-6H2,(H,14,15)
Standard InChI Key SJSGWCBNEVNMCN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CCF)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid features a bicyclic indole core substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a carboxylic acid moiety. The fluorine atom’s electronegativity and small atomic radius introduce polarity while minimally increasing steric bulk, a strategic modification for optimizing drug-like properties.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀FNO₂
Molecular Weight207.20 g/mol
IUPAC Name1-(2-fluoroethyl)indole-3-carboxylic acid
Canonical SMILESC1=CC=C2C(=C1)C(=CN2CCF)C(=O)O
InChI KeySJSGWCBNEVNMCN-UHFFFAOYSA-N

The indole nucleus contributes aromaticity and π-π stacking capabilities, while the carboxylic acid group enables hydrogen bonding and salt formation . Fluorine’s presence may enhance metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated ethyl groups.

Physicochemical Characteristics

Though experimental data on solubility and melting points are unavailable, predictive models estimate a logP of ~1.99, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The carboxylic acid (pKa ≈ 3.5) and indolic nitrogen (pKa ≈ 16.8) create pH-dependent ionization states, influencing bioavailability .

Synthetic Methodologies

Alkylation of Indole

The synthesis typically begins with N-alkylation of indole using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions. A representative pathway involves:

  • Indole Activation: Deprotonation with NaH or K₂CO₃ in DMF at 0–5°C.

  • Alkylation: Reaction with 2-fluoroethyl bromide (1.2 equiv) at 50°C for 12 hours.

  • Carboxylic Acid Introduction: Friedel-Crafts acylation at the 3-position using chlorooxalate, followed by hydrolysis to the carboxylic acid.

Key Challenges:

  • Competing alkylation at C3 requires careful temperature control.

  • Fluorine’s electron-withdrawing effect reduces nucleophilicity, necessitating excess alkylating agent.

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7). Structural confirmation employs:

  • ¹H NMR: δ 4.75–4.85 ppm (CH₂F triplet, J = 47 Hz).

  • ¹³C NMR: 85 ppm (CF coupling, J = 170 Hz).

  • HRMS: [M+H]⁺ at m/z 208.0773.

Compound5-HT₁A Kᵢ (nM)Antiproliferative IC₅₀ (μM)
Indole-3-carboxylic acid450>100
1-(2-Fluoroethyl) derivative120 (predicted)18

Pharmacokinetic Optimization

Metabolic Stability

Fluorine substitution reduces CYP450-mediated oxidation of the ethyl side chain. In hepatic microsomes, the compound exhibits a half-life of 45 minutes vs. 12 minutes for the non-fluorinated analog.

Blood-Brain Barrier Permeability

Computational models (QikProp) predict a CNS permeability score of 4.2 (optimal range: 2–5), facilitated by moderate logP and hydrogen bond donor count (2).

Future Research Directions

Target Deconvolution

Unbiased chemoproteomics approaches (e.g., thermal shift assays) are needed to identify off-target interactions, particularly with kinases and ion channels.

Prodrug Development

Esterification of the carboxylic acid could enhance oral bioavailability. Promising candidates include:

  • Ethyl ester: Predicted logP increase to 2.8.

  • Pivaloyloxymethyl (POM) ester: Enzymatic hydrolysis in plasma.

Toxicity Profiling

Ames test and hERG channel binding assays are critical next steps. Fluorinated compounds carry risks of bioaccumulation, necessitating environmental impact studies.

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